Cas no 2807469-76-5 ((2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone)

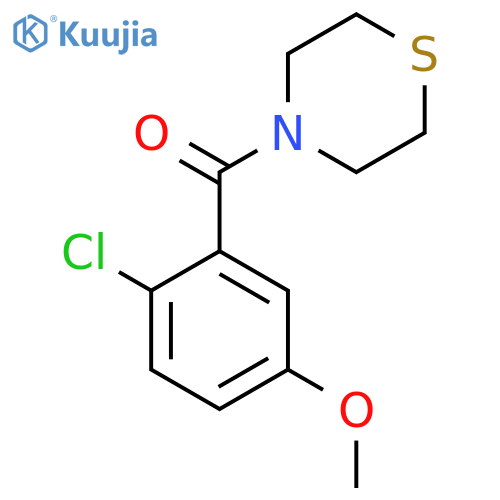

2807469-76-5 structure

商品名:(2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone

(2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone 化学的及び物理的性質

名前と識別子

-

- 2807469-76-5

- MFCD34760553

- (2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone

-

- インチ: 1S/C12H14ClNO2S/c1-16-9-2-3-11(13)10(8-9)12(15)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3

- InChIKey: ZEPDRVQMAVHBOX-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=C(C=C1C(N1CCSCC1)=O)OC

計算された属性

- せいみつぶんしりょう: 271.0433776g/mol

- どういたいしつりょう: 271.0433776g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 271

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 54.8Ų

(2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB609100-5g |

(2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone; . |

2807469-76-5 | 5g |

€632.50 | 2024-07-19 | ||

| abcr | AB609100-1g |

(2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone; . |

2807469-76-5 | 1g |

€214.20 | 2024-07-19 | ||

| abcr | AB609100-10g |

(2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone; . |

2807469-76-5 | 10g |

€1036.70 | 2024-07-19 | ||

| abcr | AB609100-250mg |

(2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone; . |

2807469-76-5 | 250mg |

€141.70 | 2024-07-19 | ||

| abcr | AB609100-25g |

(2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone; . |

2807469-76-5 | 25g |

€1984.20 | 2024-07-19 |

(2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone 関連文献

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

2807469-76-5 ((2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone) 関連製品

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2807469-76-5)

清らかである:99%/99%/99%

はかる:5g/10g/25g

価格 ($):375/614/1176